molecular formula C21H15Cl2N3O3 B11626603 5-{[1-(2,4-dichlorobenzyl)-2-methyl-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

5-{[1-(2,4-dichlorobenzyl)-2-methyl-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11626603
M. Wt: 428.3 g/mol
InChI Key: WCWBUFTXDKYNMO-UHFFFAOYSA-N
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Description

5-{[1-(2,4-dichlorobenzyl)-2-methyl-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione: is a complex organic compound that features a unique structure combining an indole moiety with a pyrimidine trione

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-{[1-(2,4-dichlorobenzyl)-2-methyl-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. The initial step often includes the formation of the indole core, followed by the introduction of the 2,4-dichlorobenzyl group. The final step involves the condensation of the indole derivative with pyrimidine-2,4,6(1H,3H,5H)-trione under specific conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyrimidine trione ring, potentially converting it into different reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry: The compound is studied for its potential as a building block in organic synthesis, allowing the creation of more complex molecules.

Biology: In biological research, it may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: The compound’s structure suggests potential pharmacological activities, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry: In the industrial sector, the compound could be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.

Mechanism of Action

The mechanism by which 5-{[1-(2,4-dichlorobenzyl)-2-methyl-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione exerts its effects is likely related to its ability to interact with specific molecular targets. The indole moiety may bind to certain proteins or enzymes, altering their activity. Additionally, the pyrimidine trione ring could participate in hydrogen bonding or other interactions with biological molecules, influencing various pathways.

Comparison with Similar Compounds

    5-{[1-(2,4-dichlorobenzyl)-2-methyl-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione: can be compared to other indole derivatives and pyrimidine trione compounds.

Uniqueness: The unique combination of the indole and pyrimidine trione structures in this compound provides distinct chemical and biological properties that are not commonly found in other similar compounds. This uniqueness makes it a valuable subject for further research and development.

Properties

Molecular Formula

C21H15Cl2N3O3

Molecular Weight

428.3 g/mol

IUPAC Name

5-[[1-[(2,4-dichlorophenyl)methyl]-2-methylindol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C21H15Cl2N3O3/c1-11-15(9-16-19(27)24-21(29)25-20(16)28)14-4-2-3-5-18(14)26(11)10-12-6-7-13(22)8-17(12)23/h2-9H,10H2,1H3,(H2,24,25,27,28,29)

InChI Key

WCWBUFTXDKYNMO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=C(C=C(C=C3)Cl)Cl)C=C4C(=O)NC(=O)NC4=O

Origin of Product

United States

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